4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a nitrophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl isothiocyanate, followed by cyclization with a suitable base. The reaction conditions often include solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various alkyl or aryl substituted triazoles
Scientific Research Applications
4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole
- 4-ethyl-3-(methylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole
- 4-ethyl-3-(methylsulfanyl)-5-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2S/c1-3-14-10(12-13-11(14)18-2)8-4-6-9(7-5-8)15(16)17/h4-7H,3H2,1-2H3 |
InChI Key |
IFFWFMMWPJEBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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